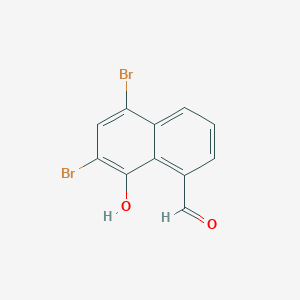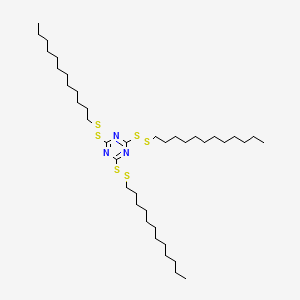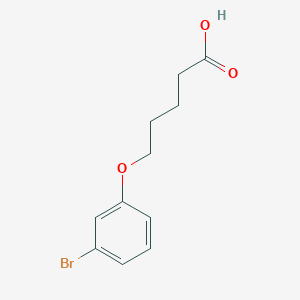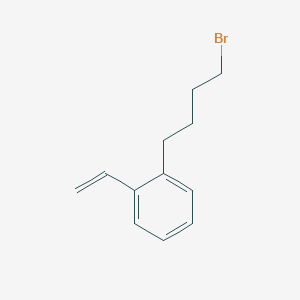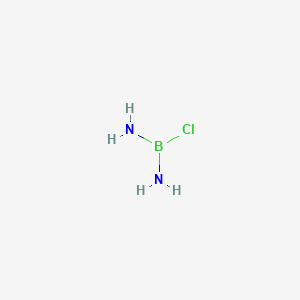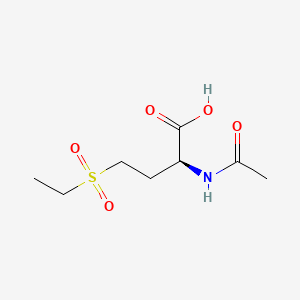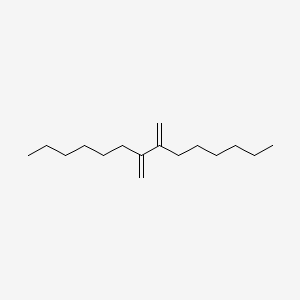
Tetradecane, 7,8-bis(methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecane, 7,8-bis(methylene)-: is a hydrocarbon compound with the molecular formula C16H30 It is a derivative of tetradecane, characterized by the presence of two methylene groups at the 7th and 8th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecane, 7,8-bis(methylene)- typically involves the reaction of tetradecane with specific reagents that introduce methylene groups at the desired positions. One common method involves the use of alpha,alpha’-dibromopxylene in anhydrous acetonitrile under the action of an acid-binding agent . The reaction conditions are carefully controlled to ensure the selective introduction of methylene groups.
Industrial Production Methods: Industrial production of Tetradecane, 7,8-bis(methylene)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes segmental crystallization and purification to achieve high purity levels . The industrial methods are designed to be efficient and scalable, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Tetradecane, 7,8-bis(methylene)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alkanes .
Applications De Recherche Scientifique
Tetradecane, 7,8-bis(methylene)- has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Tetradecane, 7,8-bis(methylene)- exerts its effects involves its interaction with specific molecular targets. The methylene groups at the 7th and 8th positions play a crucial role in its reactivity and interactions. The pathways involved may include hydrophobic interactions and van der Waals forces , which influence its behavior in various environments.
Comparaison Avec Des Composés Similaires
Tetradecane: A straight-chain alkane with the formula C14H30.
Hexadecane: A straight-chain alkane with the formula C16H34.
Octadecane: A straight-chain alkane with the formula C18H38.
Comparison: Tetradecane, 7,8-bis(methylene)- is unique due to the presence of methylene groups at specific positions, which significantly alters its chemical properties compared to other straight-chain alkanes
Propriétés
Numéro CAS |
84652-76-6 |
|---|---|
Formule moléculaire |
C16H30 |
Poids moléculaire |
222.41 g/mol |
Nom IUPAC |
7,8-dimethylidenetetradecane |
InChI |
InChI=1S/C16H30/c1-5-7-9-11-13-15(3)16(4)14-12-10-8-6-2/h3-14H2,1-2H3 |
Clé InChI |
SGPXPRGRKNFVRX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C)C(=C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


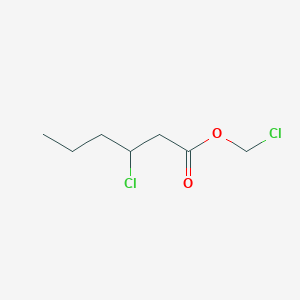
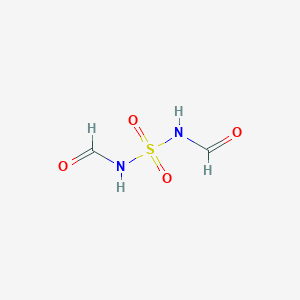
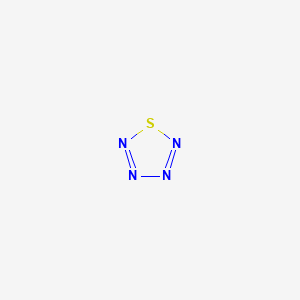
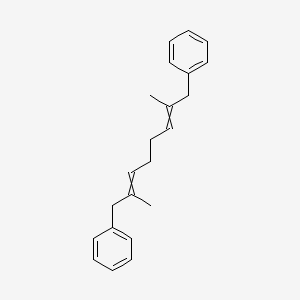
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
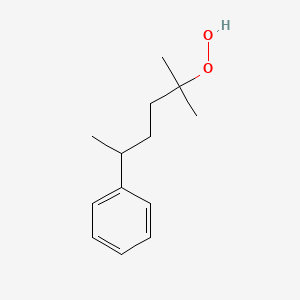
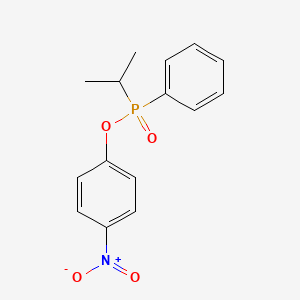
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
